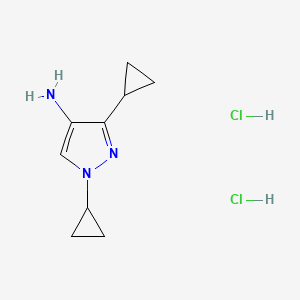![molecular formula C7H6FN3 B15316528 8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
8-Fluoroimidazo[1,2-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine typically involves a two-step one-pot reaction. The process begins with the reaction of commercially available 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and reagents to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-Fluoroimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities but lacking the fluorine atom.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with similar structural features and biological activities.
Fluoroimidazoles: Compounds with a fluorine atom in the imidazole ring, exhibiting enhanced biological activity
Uniqueness: 8-Fluoroimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C7H6FN3 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
8-fluoroimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2 |
InChI-Schlüssel |
SZSQERIIZFXDCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=C(C2=N1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)










